molecular formula C9H17N3 B2453053 1,3-bis(propan-2-yl)-1H-pyrazol-5-amine CAS No. 72615-10-2

1,3-bis(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2453053
CAS No.: 72615-10-2
M. Wt: 167.256
InChI Key: FBIFHDGLVAFHRY-UHFFFAOYSA-N
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Description

1,3-bis(propan-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.256. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Ligand Formation

1,3-bis(propan-2-yl)-1H-pyrazol-5-amine and related compounds have been extensively studied for their role in synthesizing flexible ligands and in forming complex metallo-organic structures. For instance, they have been used in the facile synthesis of bis(pyrazol-1-yl)alkanes and related ligands, crucial in forming diverse metal complexes (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007). Similarly, these compounds have been instrumental in the formation of Cobalt(II) complexes with varying coordination modes (Choi, Nayab, Jeon, Park, & Lee, 2015).

Polymerization Catalysts

Compounds like this compound have shown efficacy as catalysts in polymerization processes. For example, specific Cobalt(II) complexes derived from bis(pyrazol-1-yl)methylamines have been used to polymerize methyl methacrylate, resulting in high-molecular-weight polymers (Shin, Ahn, Jung, Nayab, & Lee, 2016).

Domino Reactions in Green Chemistry

These compounds are also significant in green chemistry, where they are used in multicomponent domino reactions in aqueous media. For instance, L-proline-catalyzed reactions using these compounds have led to the synthesis of densely functionalized pyrazoles (Prasanna, Perumal, & Menéndez, 2013).

Synthesis of Novel Materials

Research has also focused on synthesizing novel materials using these compounds. One such example is the preparation of 1,3-Bis(5-nitraminotetrazol-1-yl)propan-2-ol and its salts, showcasing the versatility of these compounds in generating new chemical entities (Klapötke, Stiasny, & Stierstorfer, 2017).

Metal Complexes and Coordination Chemistry

These compounds are particularly relevant in coordination chemistry, where they have been used to form chelating and bridging modes of coordination in metal complexes. This is exemplified by their use in forming discrete and polymeric metallosupramolecular isomers (McMorran, Pfadenhauer, & Steel, 2002).

Antimicrobial Applications

Interestingly, derivatives of this compound have been explored for antimicrobial activities. Compounds like 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have been synthesized and evaluated for antimicrobial efficacy (Sid, Ziani, Demmen-Debbih, Mokhtari, & Lamara, 2013).

Properties

IUPAC Name

2,5-di(propan-2-yl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-6(2)8-5-9(10)12(11-8)7(3)4/h5-7H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIFHDGLVAFHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72615-10-2
Record name 1,3-bis(propan-2-yl)-1H-pyrazol-5-amine
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